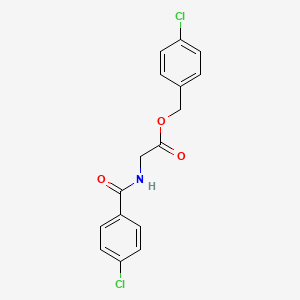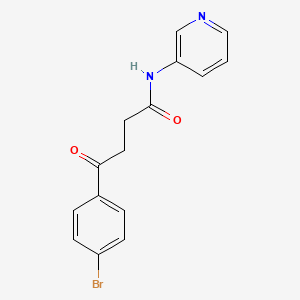![molecular formula C15H13ClN2O3S B5706955 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5706955.png)
2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide, also known as CMNA, is a synthetic compound that belongs to the class of thioamide derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. CMNA is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes.
作用机制
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide involves the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide binds to the active site of carbonic anhydrase, preventing the enzyme from carrying out its catalytic function. This results in the reduction of bicarbonate and proton production, leading to a decrease in the activity of various physiological processes that depend on carbonic anhydrase.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects. These include the reduction of intraocular pressure in the treatment of glaucoma, the suppression of seizures in the treatment of epilepsy, and the inhibition of tumor growth in the treatment of cancer. 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has also been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various physiological processes. 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide is also relatively easy to synthesize, with a yield of approximately 70%. However, 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has several limitations for lab experiments. It is a synthetic compound, which may limit its applicability to in vivo studies. Additionally, the inhibitory activity of 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide is not specific to a particular isoform of carbonic anhydrase, which may limit its usefulness in studying the role of specific isoforms.
未来方向
There are several future directions for the study of 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide. One potential direction is the development of more specific inhibitors of carbonic anhydrase that target specific isoforms of the enzyme. Another potential direction is the investigation of the potential therapeutic applications of 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide in the treatment of various diseases such as glaucoma, epilepsy, and cancer. Additionally, the study of the biochemical and physiological effects of 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide may lead to the identification of new targets for drug development.
合成方法
The synthesis of 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide involves the reaction of 4-chlorobenzenethiol with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with N,N-dimethylacetamide dimethyl acetal to yield 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide. The overall yield of the synthesis process is approximately 70%.
科学研究应用
2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase has been demonstrated to have therapeutic potential in the treatment of various diseases such as glaucoma, epilepsy, and cancer.
属性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-10-2-5-12(8-14(10)18(20)21)17-15(19)9-22-13-6-3-11(16)4-7-13/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTETWBLTQKHYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)

![1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5706886.png)
![3-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5706891.png)
![4-chlorobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5706894.png)

![3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5706904.png)

![methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5706914.png)


![2-(N-benzylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5706942.png)

![2-[(4-fluorobenzyl)thio]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5706958.png)